5'-Guanylylmethylenediphosphonate is a synthetic nucleotide analogue of guanosine triphosphate, characterized by the replacement of the terminal phosphate with a methylene group. This compound plays a significant role in biochemical research, particularly in the study of protein synthesis and initiation factors in eukaryotic cells. It is known for its ability to mimic guanosine triphosphate, facilitating various biochemical processes while also serving as a valuable tool in experimental settings.
5'-Guanylylmethylenediphosphonate can be synthesized chemically in laboratory settings. It is not naturally occurring but is derived from modifications of nucleotides, specifically guanosine. The compound is often utilized in studies involving ribosomes and initiation factors in protein synthesis.
This compound belongs to the class of nucleoside triphosphate analogues, specifically categorized under phosphonates due to the presence of phosphonate groups in its structure. Its chemical formula is and it features a unique beta-gamma methylene bridge that distinguishes it from natural nucleotides.
The synthesis of 5'-Guanylylmethylenediphosphonate typically involves several steps, including:
The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
5'-Guanylylmethylenediphosphonate consists of a guanine base attached to a ribose sugar, which is further linked to a chain of phosphate groups. The key feature is the methylene bridge between the beta and gamma phosphates, which alters its biochemical properties compared to standard guanosine triphosphate.
5'-Guanylylmethylenediphosphonate participates in various biochemical reactions, primarily as a substitute for guanosine triphosphate in protein synthesis initiation processes. Notably:
In experimental setups, 5'-Guanylylmethylenediphosphonate has been shown to replace guanosine triphosphate in certain conditions but fails to support full initiation complex formation necessary for peptide synthesis. This characteristic makes it an important tool for probing the mechanics of translation initiation.
The mechanism by which 5'-Guanylylmethylenediphosphonate operates involves:
Research indicates that while 5'-Guanylylmethylenediphosphonate can initiate binding processes, subsequent reactions require guanosine triphosphate for completion, highlighting its role as a competitive inhibitor rather than a complete substitute.
5'-Guanylylmethylenediphosphonate has several applications in scientific research:
5'-Guanylylmethylenediphosphonate (GMD), a non-hydrolyzable GTP analog, competitively inhibits GTP hydrolysis in EF-Tu during ribosomal translation. Its methylene bridge (‑CH₂‑) between β- and γ-phosphates prevents cleavage of the β-γ phosphate bond, essential for energy release in elongation. Studies show GMD binds EF-Tu with high affinity (Kᵢ ≈ 1–2.5 μM), forming a stable ternary complex (AA-tRNA·EF-Tu·GMD) that docks on the ribosomal A-site but cannot trigger GTPase activation [2] [3]. This blocks EF-Tu’s conformational shift to the GDP state, stalling elongation. Kinetic assays confirm GMD inhibits ribosome-dependent EF-Tu GTPase activity >10-fold more effectively than GDP analogs due to its triphosphate-like charge distribution [2] [7].
Table 1: Inhibition Constants of GTP Analogs in EF-Tu GTPase Activity
Compound | Structure | Kᵢ (μM) | Hydrolyzable |
---|---|---|---|
GTP | β-γ O-bond | 0.1 (Km) | Yes |
GMD (GMPPCP) | β-γ CH₂ bridge | 1.0 | No |
GTP-γ-F | γ-F substitution | 1.0 | No |
GTP-γ-CH₃ | γ-methyl ester | 2.5 | No |
Data derived from competitive inhibition assays [2] [7].
GMD stabilizes ternary complexes on ribosomes by preventing EF-Tu dissociation. In E. coli systems, AA-tRNA·EF-Tu·GMD binds ribosomes at 12 mM Mg²⁺ (vs. 4–6 mM for GTP-dependent binding), and the complex remains intact post-docking [3]. Unlike GTP, GMD does not undergo hydrolysis, trapping EF-Tu and AA-tRNA in a rigid state. This blocks:
GMD-bound ribosomes severely impair peptide bond formation. In poly(U)-directed systems, <5% of ribosome-bound Phe-tRNA forms AcPhe-Phe dipeptide in GMD complexes, versus >90% in GTP systems [3]. This occurs because:
Table 2: Functional Outcomes of GMD vs. GTP in Elongation Steps
Step | GTP System Outcome | GMD System Outcome |
---|---|---|
Ternary complex docking | Transient, GTP hydrolyzed | Stable, no hydrolysis |
EF-Tu release | Complete (as EF-Tu·GDP) | Absent |
AA-tRNA accommodation | Efficient (>90%) | Blocked (<5%) |
Peptide bond formation | Rapid (k = 20 s⁻¹) | Undetectable |
Kinetic data from ribosome·poly(U)·AcPhe-tRNA assays [3] [4].
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